1-cinnamyl-2-methyl-1H-benzo[d]imidazole
Description
Significance of Benzimidazole (B57391) Scaffolds in Contemporary Chemical and Biological Research
Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities. rsc.org This versatile heterocyclic system is a key structural component in numerous therapeutic agents. The significance of the benzimidazole scaffold stems from its ability to interact with a variety of biological targets, which has led to the development of drugs with diverse clinical applications.
The broad spectrum of biological activities associated with benzimidazole derivatives includes:
Antimicrobial activity : Compounds incorporating the benzimidazole nucleus have demonstrated efficacy against various bacterial and fungal strains. nih.gov
Anticancer activity : Numerous benzimidazole derivatives have been investigated for their potential as anticancer agents, with some showing significant cytotoxic effects against various cancer cell lines. nih.govnveo.org
Antiviral activity : The benzimidazole scaffold is a component of several antiviral drugs.
Anti-inflammatory activity : Certain benzimidazole derivatives have shown promise as anti-inflammatory agents. nih.gov
Anthelmintic activity : This class of compounds is well-known for its effectiveness against parasitic worms.
The therapeutic versatility of benzimidazoles has spurred extensive research into the synthesis of new derivatives with enhanced potency and selectivity. ijpcbs.com
Overview of Cinnamyl and Methyl Moieties in the Context of Heterocyclic Organic Compounds
The cinnamyl group , derived from cinnamic acid, is a common functionality in natural products and synthetic compounds with demonstrated biological activities. The presence of a cinnamyl moiety can influence a molecule's pharmacokinetic and pharmacodynamic properties. Research on related structures, such as cinnamates linked to imidazole (B134444) and benzimidazole, has been conducted to explore their potential as inhibitors of specific enzymes like CYP51. researchgate.net
The methyl group is one of the simplest alkyl substituents, yet its impact on the biological activity and physical properties of a molecule can be profound. The addition of a methyl group can affect a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov In the context of 2-methyl-1H-benzimidazole, the methyl group at the 2-position is a common structural feature in many biologically active benzimidazoles. banglajol.inforesearchgate.net
Rationale for Academic and Mechanistic Investigations of 1-cinnamyl-2-methyl-1H-benzo[d]imidazole and Related Derivatives
The academic and mechanistic investigation of this compound and its analogs is driven by the potential for synergistic or novel biological activities arising from the combination of the three key structural motifs. The rationale for such investigations can be broken down as follows:
Exploring Novel Biological Activities : The combination of the proven benzimidazole scaffold with the biologically active cinnamyl group and the modulating methyl group could lead to the discovery of new therapeutic agents with unique pharmacological profiles.
Structure-Activity Relationship (SAR) Studies : The synthesis and biological evaluation of a series of related derivatives allow for the systematic investigation of how structural modifications influence biological activity. This is fundamental to rational drug design.
Mechanistic Elucidation : Understanding how these molecules interact with biological targets at a molecular level is crucial for optimizing their therapeutic potential and minimizing side effects. Mechanistic studies can reveal the specific enzymes, receptors, or cellular pathways that are modulated by these compounds. rsc.orgnih.gov
While direct and extensive research specifically on this compound is not widely documented in publicly available literature, the study of analogous compounds provides a strong impetus for its investigation. For instance, the synthesis of 2-methyl-1H-benzimidazole is a well-established process, and various methods exist for the N-alkylation of the benzimidazole ring, which could be adapted for the introduction of a cinnamyl group. semanticscholar.orgresearchgate.net The biological evaluation of 2-methyl-1H-benzimidazole has shown it to possess moderate antioxidant and prominent cytotoxic activities, as well as weak antimicrobial activity, providing a baseline for understanding the potential contributions of this part of the target molecule. banglajol.inforesearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-[(E)-3-phenylprop-2-enyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-14-18-16-11-5-6-12-17(16)19(14)13-7-10-15-8-3-2-4-9-15/h2-12H,13H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNMRXAYAVNIHS-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cinnamyl 2 Methyl 1h Benzo D Imidazole and Its Structural Analogs
Established Synthetic Pathways for Benzimidazole (B57391) Core Structures
The benzimidazole core is a privileged scaffold in medicinal chemistry, and its synthesis has been extensively studied. Traditional methods often involve the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent.
Conventional Condensation Reactions from o-Phenylenediamine and Carboxylic Acid/Aldehyde Precursors
The most fundamental and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation. This reaction involves the condensation of o-phenylenediamine with a carboxylic acid under acidic conditions and heat. researchgate.net For the synthesis of the 2-methylbenzimidazole (B154957) core, acetic acid is the carboxylic acid of choice. The reaction is typically carried out by heating a mixture of o-phenylenediamine and acetic acid, often in the presence of a dehydrating agent or a mineral acid like hydrochloric acid to facilitate the cyclization. researchgate.netbanglajol.infosemanticscholar.org
The mechanism proceeds through the initial formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second amino group onto the carbonyl carbon, followed by dehydration to yield the benzimidazole ring. youtube.com Variations of this method include the use of acetic anhydride, which can lead to the formation of 2-methylbenzimidazole when refluxed with o-phenylenediamine for a sufficient duration. researchgate.net
An alternative conventional approach involves the condensation of o-phenylenediamine with aldehydes in the presence of an oxidizing agent. nih.gov For instance, reacting the diamine and an aldehyde in the presence of cupric acetate (B1210297) can yield 2-substituted benzimidazoles in excellent yields. researchgate.net
Below is a table summarizing typical conditions for the conventional synthesis of 2-methylbenzimidazole:
| Precursors | Reagents/Conditions | Yield | Reference |
| o-Phenylenediamine, Acetic Acid | Heating at 100°C | High | semanticscholar.org |
| o-Phenylenediamine, Acetic Acid | Reflux with HCl | Good | researchgate.net |
| o-Phenylenediamine, Acetic Anhydride | Reflux with 15% HCl | 93.3% | researchgate.net |
| o-Phenylenediamine, Acetic Acid | Toluene, heating reflux | >85% | google.com |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. For the synthesis of benzimidazole derivatives, MCRs can involve the reaction of o-phenylenediamine, an aldehyde, and a third component. A one-pot, two-step synthesis of imidazo[1,2-a]benzimidazoles has been achieved through a three-component reaction of 2-aminobenzimidazoles, an aromatic aldehyde, and an isocyanide, showcasing the utility of MCRs in generating fused benzimidazole systems. acs.org
While a direct three-component synthesis of 1,2-disubstituted benzimidazoles like 1-cinnamyl-2-methyl-1H-benzo[d]imidazole is less common, the principles of MCRs can be applied to generate diverse benzimidazole libraries. For instance, a one-pot synthesis of 2-aminothiophene linked benzimidazoles has been developed using a modified Gewald multicomponent reaction. rsc.org
Advanced Synthetic Strategies for N-Alkylation and Cinnamyl Attachment
Once the 2-methylbenzimidazole core is formed, the next crucial step is the introduction of the cinnamyl group at the N-1 position. Modern synthetic methods offer efficient and selective ways to achieve this transformation.
Catalyst-Mediated N-Allylation Reactions (e.g., Iridium-catalyzed methods)
Iridium-catalyzed asymmetric N-allylation has emerged as a powerful tool for the enantioselective synthesis of N-allylic benzimidazoles. nih.govberkeley.edu This method allows for the direct and highly selective introduction of an allyl group, such as cinnamyl, onto the nitrogen atom of the benzimidazole ring. The reaction typically employs a preformed metallacyclic iridium catalyst and an allylic carbonate, such as methyl cinnamyl carbonate. nih.gov
These reactions are known for their high yields, excellent branched-to-linear selectivity, and high enantioselectivity. nih.govberkeley.edu The use of single-component, ethylene-bound, metallacyclic iridium catalysts has proven effective for the N-allylation of benzimidazoles with a variety of unsymmetrical allylic carbonates. nih.gov
| Benzimidazole Substrate | Allylic Carbonate | Catalyst | Selectivity (Branched:Linear) | Enantiomeric Excess (ee) | Yield | Reference |
| Benzimidazole | Methyl cinnamyl carbonate | Metallacyclic Iridium Complex | High | High | High | nih.gov |
| Benzimidazole | 2-Furyl-substituted allyl carbonate | Metallacyclic Iridium Complex | 94:6 | 96% | 90% | nih.gov |
Green Chemistry Approaches in Benzimidazole Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies.
Microwave-assisted Synthesis: Microwave irradiation has been effectively utilized to accelerate the synthesis of benzimidazole derivatives. researchgate.netpharmainfo.injocpr.compreprints.orgmdpi.com This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. jocpr.com For instance, a green and simple procedure for the synthesis of 1,2-disubstituted benzimidazoles has been reported using microwave irradiation in the presence of a catalytic amount of Er(OTf)₃ under solvent-free conditions. preprints.orgmdpi.com This method has been successfully applied to various aldehydes, including cinnamaldehyde. mdpi.com
Solvent-free Conditions: Conducting reactions under solvent-free conditions is a key principle of green chemistry. The synthesis of benzimidazole derivatives has been achieved by heating a mixture of o-phenylenediamine and a carboxylic acid or aldehyde at elevated temperatures without any solvent. umich.eduresearchgate.net This approach offers advantages such as reduced waste, easier product isolation, and often, enhanced reaction rates. umich.edu
Nanoparticle Catalysis: The use of nanoparticles as catalysts has gained considerable attention due to their high surface area-to-volume ratio and unique catalytic properties. researchgate.netcolab.wsbiointerfaceresearch.comdntb.gov.uamdpi.com Zinc oxide nanoparticles (ZnO-NPs) have been employed as an efficient and recyclable catalyst for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes in ethanol. mdpi.com This nano-catalyzed method generally results in higher yields and shorter reaction times compared to traditional methods. mdpi.com
Preparation of Structurally Diverse Derivatives and Analogs of this compound
The synthetic methodologies described above can be adapted to prepare a wide range of structurally diverse derivatives and analogs of this compound.
Diversity can be introduced at several positions of the molecule:
Substitution on the Benzene (B151609) Ring: By starting with substituted o-phenylenediamines, various functional groups (e.g., methyl, chloro, nitro) can be incorporated into the benzene portion of the benzimidazole core. umich.edu
Variation of the 2-Substituent: Instead of acetic acid, other carboxylic acids or aldehydes can be used in the initial condensation step to introduce different alkyl or aryl groups at the 2-position. researchgate.netnih.govjyoungpharm.org
Modification of the N-1 Substituent: A variety of allylic carbonates or halides can be used in the N-alkylation step to introduce different substituents at the N-1 position. This allows for the synthesis of analogs with modified chain lengths, and electronic properties. nih.govbeilstein-journals.org For example, benzimidazole can be coupled with coumaric acid and lipoic acid to produce different derivatives. researchgate.net
The following table provides examples of the synthesis of various benzimidazole derivatives, illustrating the versatility of the synthetic methods.
| Starting Materials | Reaction Conditions | Product | Reference |
| o-Phenylenediamine, Benzaldehyde | NH₄Cl, solvent-free, room temp. | 2-Phenyl-1H-benzo[d]imidazole | jyoungpharm.org |
| 4-Cyano-1,2-phenylenediamine, Substituted benzaldehydes | Reflux in ethanol/water with Na₂S₂O₅ | 2-Aryl-5-cyano-1H-benzimidazoles | nih.gov |
| 2-(2-Methoxyphenyl)-1H-benzo[d]imidazole, 1-Methylpiperazine | Chlorosulfonic acid, then triethylamine | 3-Benzimidazolyl-4-methoxyphenyl-sulfonylpiperazine derivative | nih.gov |
Modifications on the Benzimidazole Nitrogen (N1)
The introduction of the cinnamyl group, or other substituents at the N1 position of 2-methyl-1H-benzo[d]imidazole, is typically achieved through N-alkylation. This classical method offers a straightforward approach to synthesizing a wide array of N1-substituted analogs.
The primary route to obtaining this compound involves the direct alkylation of 2-methyl-1H-benzo[d]imidazole with a cinnamyl halide, such as cinnamyl bromide or chloride. The reaction is generally performed in the presence of a base to deprotonate the acidic N-H of the benzimidazole ring, thereby generating a more nucleophilic benzimidazolide (B1237168) anion. This anion then displaces the halide from the cinnamyl electrophile in a nucleophilic substitution reaction.
Common bases employed for this transformation include potassium hydroxide, sodium hydride, or potassium carbonate. researchgate.netresearchgate.net The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently used. Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, can also be utilized, particularly in biphasic systems with aqueous bases like 30% potassium hydroxide, to facilitate the reaction between the organic-soluble benzimidazole and the aqueous base. researchgate.net
The general scheme for this synthesis is as follows: 2-methyl-1H-benzo[d]imidazole is treated with a base (e.g., K2CO3) in a suitable solvent (e.g., DMF). To this mixture, cinnamyl bromide is added, and the reaction is stirred, often with heating, to afford this compound.
This N-alkylation strategy is highly versatile and is not limited to the cinnamyl group. A wide variety of alkyl and aralkyl groups can be introduced at the N1 position by selecting the appropriate alkylating agent (e.g., benzyl (B1604629) chloride, ethyl bromide). This flexibility allows for the systematic study of how different substituents at the N1 position influence the properties of the molecule. For instance, research has been conducted on the N-alkylation of benzimidazoles with various alkyl bromides (from C3 to C10) and benzyl halides to produce a range of derivatives. researchgate.netresearchgate.net
| Starting Benzimidazole | Alkylating Agent | Base/Catalyst | Product |
| 2-Methyl-1H-benzo[d]imidazole | Cinnamyl bromide | K2CO3 | This compound |
| 2-Methyl-1H-benzo[d]imidazole | Benzyl chloride | K2CO3 | 1-Benzyl-2-methyl-1H-benzo[d]imidazole |
| 2-Phenyl-1H-benzo[d]imidazole | Ethyl bromide | TBHS/KOH | 1-Ethyl-2-phenyl-1H-benzo[d]imidazole |
Substitutions at the C-2 Position of the Benzimidazole Ring
Modifying the substituent at the C-2 position of the benzimidazole ring is a key strategy for creating structural analogs. This can be accomplished through two primary pathways: building the benzimidazole ring from precursors that already contain the desired C-2 substituent, or by functionalizing the C-2 position after the benzimidazole core has been formed.
The most prevalent method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester) under acidic conditions. nih.govscholarsresearchlibrary.com To synthesize analogs of this compound, one could first prepare an N-cinnamyl-o-phenylenediamine. This intermediate can then be condensed with various carboxylic acids or aldehydes to yield the desired 1-cinnamyl-2-substituted-1H-benzo[d]imidazole derivatives. For example, reacting N-cinnamyl-o-phenylenediamine with acetic acid would yield the parent compound, while using propanoic acid would yield the 2-ethyl analog, and benzoic acid would furnish the 2-phenyl analog. Microwave-assisted methods using catalysts like erbium(III) triflate have been shown to efficiently produce 1,2-disubstituted benzimidazoles from N-substituted o-phenylenediamines and aldehydes under solvent-free conditions. nih.gov
An alternative synthetic sequence involves first forming a 2-substituted benzimidazole and then performing the N-alkylation with a cinnamyl halide as described in the previous section. For example, 2-phenyl-1H-benzo[d]imidazole can be synthesized by condensing o-phenylenediamine with benzaldehyde, followed by alkylation with cinnamyl bromide to yield 1-cinnamyl-2-phenyl-1H-benzo[d]imidazole. researchgate.netnih.gov
Studies have demonstrated the synthesis of 1-alkyl/aralkyl-2-cinnamoylbenzimidazoles, which are structurally related ketones. These were prepared by either condensing 2-acetylbenzimidazole (B97921) with various aldehydes followed by N-alkylation, or by first N-alkylating 2-acetylbenzimidazole and then performing the condensation. researchgate.net This highlights the flexibility of the synthetic sequence.
| N1-Substituent | C2-Precursor | Synthetic Method | Product |
| Cinnamyl | Acetic Acid | Condensation with N-cinnamyl-o-phenylenediamine | This compound |
| Cinnamyl | Propionaldehyde | Condensation with N-cinnamyl-o-phenylenediamine | 1-Cinnamyl-2-ethyl-1H-benzo[d]imidazole |
| Cinnamyl | Benzaldehyde | Condensation with N-cinnamyl-o-phenylenediamine | 1-Cinnamyl-2-phenyl-1H-benzo[d]imidazole |
| H (then alkylated) | Benzaldehyde | 1. Condensation 2. N-Cinnamylation | 1-Cinnamyl-2-phenyl-1H-benzo[d]imidazole |
Variations within the Cinnamyl Side Chain
Introducing structural diversity within the cinnamyl side chain, particularly on its phenyl ring, offers another avenue for creating analogs. This is typically achieved by utilizing substituted starting materials in condensation reactions that form the cinnamyl group.
A common strategy for forming the carbon-carbon double bond of the cinnamyl group is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction between a ketone and an aldehyde. In the context of synthesizing analogs of the target compound, this can be adapted in a multi-step sequence. For example, one could start with 1-benzyl-2-acetylbenzimidazole. This intermediate can then be condensed with a variety of substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) to generate a series of 1-benzyl-2-(substituted-cinnamoyl)-benzimidazoles. researchgate.net While these products are ketones (cinnamoyl) rather than hydrocarbons (cinnamyl), they serve as close structural analogs and demonstrate the principle of varying the cinnamyl side chain. Subsequent reduction of the ketone and the double bond could potentially yield the desired saturated side-chain analogs.
A more direct route to the target cinnamyl structure and its analogs would involve the condensation of N-cinnamyl-o-phenylenediamine with acetic acid, where the cinnamyl group itself is already modified. This would require the synthesis of substituted cinnamyl halides (e.g., 4-chloro-cinnamyl bromide) for the initial N-alkylation step.
The table below illustrates how different substituted aldehydes can be used in a condensation reaction with an N-alkyl-2-acetylbenzimidazole to produce analogs with variations in the cinnamyl-like side chain. researchgate.net
| N1-Substituent | C2-Substituent | Condensing Aldehyde | Product (Cinnamoyl Analog) |
| Benzyl | Acetyl | Benzaldehyde | 1-Benzyl-2-cinnamoyl-1H-benzo[d]imidazole |
| Benzyl | Acetyl | 4-Chlorobenzaldehyde | 1-Benzyl-2-(4-chlorocinnamoyl)-1H-benzo[d]imidazole |
| Benzyl | Acetyl | 4-Methoxybenzaldehyde | 1-Benzyl-2-(4-methoxycinnamoyl)-1H-benzo[d]imidazole |
| Benzyl | Acetyl | 4-Nitrobenzaldehyde | 1-Benzyl-2-(4-nitrocinnamoyl)-1H-benzo[d]imidazole |
Advanced Spectroscopic and Structural Characterization of 1 Cinnamyl 2 Methyl 1h Benzo D Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1H, 13C, 2D-NMR techniques)
Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and 2D-NMR correlations (such as COSY, HSQC, and HMBC) are essential for the unambiguous assignment of all protons and carbons in the 1-cinnamyl-2-methyl-1H-benzo[d]imidazole molecule. This data is not currently available in published literature. For related benzimidazole (B57391) compounds, NMR is a critical tool for confirming the structure and substitution patterns. semanticscholar.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry data is crucial for confirming the exact molecular formula of this compound by providing a highly accurate mass measurement. Analysis of its fragmentation pattern would offer insights into the molecule's structure and stability. This specific information could not be found in the searched resources. Mass spectrometry is frequently used to identify and characterize various benzimidazole derivatives. rsc.orgnih.gov
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
An experimental IR spectrum for this compound would reveal characteristic absorption bands corresponding to its functional groups, such as C=N and C=C stretching vibrations from the imidazole (B134444) and aromatic rings, and C-H stretching and bending modes. While the IR spectra of many benzimidazoles have been documented, the specific spectrum for the title compound is not available. rsc.orgorientjchem.org
X-ray Crystallography for Definitive Solid-State Molecular Architecture (if applicable to synthesized derivatives)
X-ray crystallography provides the definitive solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. There are no published crystal structures for this compound. Crystallographic data is available for other benzimidazole derivatives, which has been instrumental in understanding their three-dimensional architecture and packing in the solid state. nih.govnih.gov
Due to the absence of specific experimental data for this compound, the requested detailed article with data tables and research findings cannot be generated at this time.
Computational Chemistry and Theoretical Investigations of 1 Cinnamyl 2 Methyl 1h Benzo D Imidazole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the distribution of electrons and the resulting molecular properties.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net It is particularly effective for optimizing molecular geometry, which involves finding the lowest energy arrangement of atoms in a molecule. nih.gov For 1-cinnamyl-2-methyl-1H-benzo[d]imidazole, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-31G(d,p), would be used to predict its three-dimensional structure. niscpr.res.innih.gov
This process calculates bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. By mapping the energy as a function of specific dihedral angles, DFT can also be used to explore the molecule's potential energy surface, identifying stable conformers and the energy barriers for rotation around single bonds. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecule. This reveals which parts of the molecule are most likely to be involved in electron-donating and electron-accepting interactions.
| Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher value suggests stronger electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower value suggests stronger electron-accepting capability. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | A key descriptor of chemical reactivity and stability. A smaller gap implies higher reactivity and lower stability. |
Note: Specific energy values for this compound require dedicated DFT calculations not available in the cited literature.
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MESP map is plotted onto the molecule's electron density surface. researchgate.net
Different colors on the MESP surface represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green and yellow areas represent intermediate or neutral potential. For this compound, an MESP analysis would identify the nitrogen atoms of the imidazole (B134444) ring as likely electron-rich centers (red) and hydrogen atoms as electron-poor regions (blue). niscpr.res.in
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and conjugative interactions within a molecule. acadpubl.eu It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. niscpr.res.in The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their strength.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C-C) | π(C-C) | Data not available | Intramolecular charge transfer within aromatic rings. |
| LP(N) | π(C-N) | Data not available | Lone pair delocalization contributing to aromaticity. |
| σ(C-H) | σ*(C-C) | Data not available | Hyperconjugative interactions stabilizing the structure. |
Note: E(2) values are specific to the molecule and require NBO calculations. The table illustrates the type of data that would be generated.
Molecular Modeling and Simulation Approaches
Beyond static electronic structure, molecular modeling techniques can explore the dynamic behavior and different structural forms of a molecule.
Conformational Analysis and Tautomerism Studies
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. nih.gov For this compound, rotations around the bonds connecting the cinnamyl group to the benzimidazole (B57391) ring are of particular interest. By performing a potential energy surface (PES) scan, where the energy is calculated for systematic rotations of specific dihedral angles, the most stable conformers (energy minima) and the transition states between them can be identified. nih.gov
Benzimidazole derivatives can also exhibit tautomerism, where protons can migrate between the two nitrogen atoms of the imidazole ring. Although the N-1 position in the target molecule is substituted by the cinnamyl group, preventing the most common form of annular tautomerism seen in unsubstituted benzimidazoles, theoretical studies could still explore the relative energies of other potential tautomeric forms, though they are generally much less stable.
Ligand-Receptor Docking Simulations for Putative Target Identification
Ligand-receptor docking simulations are instrumental in the field of drug discovery for identifying potential molecular targets for a given compound and for elucidating the specific interactions that govern its binding affinity. This in silico method models the binding of a ligand to the active site of a receptor, calculating a binding energy score that estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.
For the compound this compound, docking studies would be performed against a panel of known protein targets implicated in various diseases. The benzimidazole scaffold is a well-known pharmacophore present in a variety of biologically active compounds, suggesting that this compound could interact with a range of protein families, including kinases, G-protein coupled receptors, or enzymes involved in metabolic pathways.
The process begins with the generation of a three-dimensional model of this compound, which is then energetically minimized to achieve its most stable conformation. Concurrently, the crystal structures of potential protein targets are obtained from databases such as the Protein Data Bank (PDB).
Hypothetical Docking Simulation Results
To illustrate the potential insights gained from such a study, a hypothetical docking simulation against two common drug targets, a protein kinase and a viral polymerase, is presented below. It is crucial to note that the following data is illustrative and not based on published experimental results for this specific compound.
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues |
|---|---|---|---|
| Protein Kinase (e.g., EGFR) | -8.5 | 0.58 | Leu718, Val726, Ala743, Lys745 |
| Viral Polymerase (e.g., HCV NS5B) | -7.9 | 1.85 | Arg158, Tyr448, Ser556 |
In this hypothetical scenario, this compound demonstrates a strong binding affinity for the protein kinase, suggesting it could act as an inhibitor. The specific amino acid residues predicted to be involved in the interaction provide a roadmap for understanding the mechanism of binding. For instance, the interactions could be a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking, facilitated by the aromatic rings of the cinnamyl and benzimidazole moieties.
Analysis of Binding Modes
A detailed analysis of the binding mode would reveal the orientation of the ligand within the active site of the receptor. The cinnamyl group might extend into a hydrophobic pocket, while the benzimidazole core could form crucial hydrogen bonds with the protein's backbone or key residues. The 2-methyl group could also contribute to the binding by fitting into a smaller, specific sub-pocket.
| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Benzimidazole Ring | Lys745 | Hydrogen Bond | 2.9 |
| Cinnamyl Phenyl Ring | Leu718 | π-Alkyl | 4.5 |
| Cinnamyl Phenyl Ring | Ala743 | Hydrophobic | 3.8 |
| Methyl Group | Val726 | Hydrophobic | 4.1 |
These detailed interaction tables, generated from the docking simulation software, are vital for medicinal chemists. They can use this information to propose modifications to the structure of this compound to enhance its binding affinity and selectivity for a particular target, a process known as structure-based drug design.
By systematically docking this compound against a library of clinically relevant proteins, computational studies can generate a profile of its potential biological targets. This approach accelerates the drug discovery process by prioritizing the most promising avenues for further in vitro and in vivo testing, ultimately uncovering the therapeutic potential of novel chemical entities.
In Vitro and Non Clinical Biological Activity Profiling of 1 Cinnamyl 2 Methyl 1h Benzo D Imidazole and Its Derivatives
Antimicrobial Activity Assessments
Benzimidazole (B57391) derivatives have been extensively investigated for their potential to combat microbial infections, demonstrating a broad spectrum of activity against various pathogens. nih.gov
Derivatives of the 1H-benzo[d]imidazole nucleus have shown significant promise as antibacterial agents. Studies on various substituted benzimidazoles have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, a library of 53 benzimidazole derivatives with substituents at the 1, 2, and 5-positions were synthesized and screened against a panel of medically relevant bacteria. nih.gov Several of these compounds exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to the standard drug ciprofloxacin. nih.gov
The structural features of these derivatives play a crucial role in their antibacterial potency. For example, the presence of halo-substituents at the 5-position has been associated with enhanced activity. nih.gov While specific data for 1-cinnamyl-2-methyl-1H-benzo[d]imidazole is not extensively documented, the known antibacterial properties of its structural analogs suggest its potential as an antibacterial agent. The cinnamyl group at the 1-position and the methyl group at the 2-position could modulate the lipophilicity and electronic properties of the molecule, influencing its interaction with bacterial targets.
| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| 5-halo-benzimidazole derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin | nih.gov |
| 2-substituted-1H-benzimidazole | Staphylococcus aureus | Data not specified | nih.gov |
| 2-substituted-1H-benzimidazole | Bacillus subtilis | Data not specified | nih.gov |
The antifungal potential of benzimidazole derivatives is well-established, with several compounds demonstrating potent activity against a range of fungal pathogens, including Candida albicans. nih.gov A study focusing on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives reported significant antifungal activity. nih.gov Specifically, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole showed a low MIC of 3.9 µg/mL against C. albicans. nih.gov Another derivative, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, also exhibited a low MIC of 3.9 µg/mL against the same fungal strain. nih.gov
The mechanism of antifungal action for many benzimidazole compounds involves the inhibition of fungal microtubule assembly, a target distinct from that of many currently used antifungal agents. nih.gov The structural characteristics of this compound, particularly the aromatic cinnamyl group, could contribute to its ability to interact with fungal cellular components, potentially leading to antifungal effects. The evaluation of various benzimidazole derivatives has shown that the nature and position of substituents on the benzimidazole ring significantly influence their antifungal potency. nih.gov
| Compound Derivative | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | nih.gov |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | nih.gov |
| 1-nonyl-1H-benzo[d]imidazole | Candida spp. | 0.5-256 | nih.gov |
| 1-decyl-1H-benzo[d]imidazole | Candida spp. | 2-256 | nih.gov |
Bacterial biofilms present a significant challenge in the treatment of persistent infections due to their inherent resistance to conventional antibiotics. mdpi.com The ability of compounds to inhibit biofilm formation or eradicate established biofilms is a key area of antimicrobial research. Certain benzimidazole derivatives have demonstrated promising anti-biofilm activity. nih.gov
For example, specific 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have exhibited excellent anti-biofilm properties, effectively inhibiting the formation of biofilms and killing cells within mature biofilms. nih.gov While direct studies on the anti-biofilm capabilities of this compound are limited, the established activity of its analogs suggests that it could interfere with the complex processes of biofilm development, which include initial attachment, microcolony formation, and maturation. mdpi.com
Antineoplastic and Antiproliferative Investigations in Non-Clinical Cell Lines
The structural resemblance of the benzimidazole core to purine (B94841) has made it a valuable scaffold for the design of novel anticancer agents. nih.gov Derivatives of benzimidazole have been shown to exert their antineoplastic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation. nih.gov
A novel series of 1H-benzo[d]imidazole derivatives have been designed and synthesized as potential anticancer agents targeting human topoisomerase I (Hu Topo I). nih.gov Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription, and its inhibition can lead to cell death in rapidly dividing cancer cells. nih.gov Computational studies and DNA relaxation assays have confirmed that certain benzimidazole derivatives can act as inhibitors of Hu Topo I. nih.gov
While the direct inhibition of the c-Myc oncoprotein by this compound has not been explicitly demonstrated, the broader class of imidazole-containing compounds has been explored for its anticancer properties, some of which are known to modulate pathways involving oncogenes like c-Myc. nih.gov The antiproliferative activity of benzimidazole derivatives is often evaluated using various cancer cell lines, with IC50 values providing a measure of their potency. For instance, some novel (4-(2-substituted-1H-benzo[d]imidazol-1yl) pyridin-2-yl) (1H-imidazol-1-yl) methanone (B1245722) derivatives have shown considerable anticancer activity when compared with the standard drug Cisplatin in HBL-100 and HeLa cell lines. ijirt.org
| Compound Derivative | Cancer Cell Line | Activity/Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| Novel 1H-benzo[d]imidazole derivatives | Not specified | Human Topoisomerase I inhibition | Data not specified | nih.gov |
| (4-(2-substituted-1H-benzo[d]imidazol-1yl) pyridin-2-yl) (1H-imidazol-1-yl) methanone (IVg) | HBL-100 | Anticancer | 190.11 | ijirt.org |
| (4-(2-substituted-1H-benzo[d]imidazol-1yl) pyridin-2-yl) (1H-imidazol-1-yl) methanone (IVg) | HeLa | Anticancer | 210.13 | ijirt.org |
| (4-(2-substituted-1H-benzo[d]imidazol-1yl) pyridin-2-yl) (1H-imidazol-1-yl) methanone (IVh) | HBL-100 | Anticancer | 200.00 | ijirt.org |
| (4-(2-substituted-1H-benzo[d]imidazol-1yl) pyridin-2-yl) (1H-imidazol-1-yl) methanone (IVh) | HeLa | Anticancer | 230.12 | ijirt.org |
Anti-inflammatory Response Modulation
Inflammation is a complex biological response implicated in a variety of diseases. The development of novel anti-inflammatory agents is a significant area of pharmaceutical research. Benzimidazole derivatives have emerged as a promising class of compounds with anti-inflammatory properties. mdpi.com
In vitro Anti-inflammatory Assays
While direct in vitro anti-inflammatory data for this compound is not extensively detailed in the available literature, the broader class of 2-substituted benzimidazole derivatives has demonstrated significant anti-inflammatory effects in various assays. srrjournals.com
A common in vitro method to assess anti-inflammatory potential is the protein denaturation inhibition assay. In one study, synthesized benzimidazole derivatives demonstrated a potent, concentration-dependent inhibition of egg albumin denaturation, with one compound exhibiting 70% inhibition at a concentration of 40 ppm, compared to the standard drug diclofenac (B195802) sodium's 97.20% inhibition at the same concentration.
Other studies have utilized cell-based assays. For instance, two series of benzimidazole and imidazopyridine derivatives were evaluated for their ability to inhibit the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Several derivatives from the imidazopyridine series showed dose-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), with IC₅₀ values under 10 μM for most tested compounds. nih.gov One compound, X13, was particularly potent, with IC₅₀ values of 1.99 μM and 1.21 μM against TNF-α and IL-6 release, respectively. nih.gov
Table 1: In Vitro Anti-inflammatory Activity of Select Benzimidazole/Imidazopyridine Derivatives
| Compound | Assay | Target/Mediator | IC₅₀ (μM) | Source |
|---|---|---|---|---|
| X13 | ELISA | TNF-α Release | 1.99 | nih.gov |
| X13 | ELISA | IL-6 Release | 1.21 | nih.gov |
| Compound **14*** | COX-2 Inhibition | COX-2 | 8.00 | jmpas.com |
| Compound **23a*** | COX-2 Inhibition | COX-2 | 0.10 | jmpas.com |
| Compound **23b*** | COX-2 Inhibition | COX-2 | 0.10 | jmpas.com |
Note: Compound names are as specified in the source literature.
Molecular Pathways and Mediators Involved in Anti-inflammatory Action
The anti-inflammatory effects of benzimidazole derivatives are often attributed to their interaction with key enzymes and signaling pathways in the inflammatory cascade. nih.gov A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is responsible for the synthesis of pro-inflammatory prostaglandins. nih.govnih.gov Several 2-substituted benzimidazoles have been shown to be potent and selective COX-2 inhibitors. nih.govjmpas.com
Beyond COX inhibition, some benzimidazole derivatives have been found to inhibit the release of lysosomal enzymes from neutrophils, suggesting a mechanism that involves stabilizing neutrophil function. nih.gov Other potential targets include 5-lipoxygenase (5-LOX), secretory phospholipase A2, and pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net The inhibition of these mediators points to a multi-faceted anti-inflammatory profile. For example, certain novel benzimidazole derivatives effectively inhibited lipopolysaccharide-induced TNF-α and IL-6 secretion in RAW264.7 macrophages. researchgate.net
Enzyme Inhibition Studies
Glycosidase Enzyme Inhibition (e.g., α-glucosidase)
Derivatives of benzimidazole are widely recognized as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia, a key aspect of type 2 diabetes management. tandfonline.com Numerous studies have shown that various 2-substituted benzimidazoles exhibit significantly greater inhibitory activity than the standard drug, acarbose (B1664774). tandfonline.comresearchgate.net
For instance, a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were found to be excellent inhibitors of α-glucosidase, with IC₅₀ values ranging from 0.64 µM to 343.10 µM, all of which were superior to acarbose (IC₅₀: 873.34 µM). Similarly, another study on 2-phenyl-1H-benzo[d]imidazole derivatives identified compounds with IC₅₀ values as low as 0.71 µM. Kinetic studies often reveal that these compounds act as non-competitive or competitive inhibitors, binding to allosteric sites or the active site of the enzyme, respectively.
Table 2: α-Glucosidase Inhibitory Activity of Select Benzimidazole Derivatives
| Compound Class | Most Potent Derivative IC₅₀ (μM) | Standard (Acarbose) IC₅₀ (μM) | Source |
|---|---|---|---|
| 2-phenyl-1H-benzo[d]imidazoles | 0.71 ± 0.02 | Not specified in study | |
| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | 0.64 ± 0.05 | 873.34 ± 1.21 | |
| Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides | 45.26 ± 0.03 | 750.1 ± 0.23 | nih.gov |
| 1,2-Benzothiazine-N-arylacetamides | 18.25 | 58.8 | nih.gov |
| 6-bromo-1H-benzo[d]imidazole Derivatives | 8.34 ± 0.02 | 38.25 ± 0.12 |
Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase)
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. physchemres.org The benzimidazole scaffold has been extensively explored for its AChE inhibitory potential. physchemres.orgbiointerfaceresearch.comnih.gov
A study focusing on hybrid molecules synthesized by coupling a benzimidazole moiety with cinnamic acid demonstrated potent AChE inhibitory activity. ajms.iqrdd.edu.iqresearchgate.net Cinnamic acid and its derivatives are also known to possess neuroprotective and cholinesterase-inhibiting properties. nih.gov In this study, the resulting benzimidazole-cinnamic acid conjugate (referred to as Compound 2 in the study) showed a significant percentage of AChE inhibition, highlighting the synergistic potential of combining these two pharmacophores. rdd.edu.iqresearchgate.net
Table 3: Acetylcholinesterase (AChE) Inhibition by Benzimidazole Conjugates
| Compound | Description | % Inhibition | Standard Drug | % Inhibition (Standard) | Source |
|---|---|---|---|---|---|
| 1 | Benzimidazole-Coumaric Acid Conjugate | ~95.39% | Galantamine | 95.386% | ajms.iqrdd.edu.iq |
| 2 | Benzimidazole-Cinnamic Acid Conjugate | Not specified, but described as potent | Galantamine | 95.386% | ajms.iqrdd.edu.iq |
| 3 | Benzimidazole-Lipoic Acid Conjugate | 88.647% | Galantamine | 95.386% | ajms.iqrdd.edu.iq |
Inhibition of Key Microbial Enzymes (e.g., FtsZ proteins, pyruvate (B1213749) kinases, (p)ppGpp synthetases/hydrolases)
The antibacterial potential of benzimidazole derivatives can be linked to the inhibition of essential microbial enzymes that are distinct from mammalian targets.
FtsZ Proteins: The filamenting temperature-sensitive protein Z (FtsZ) is a bacterial homolog of tubulin that is critical for cell division. Its inhibition leads to filamentation and eventual cell death, making it a prime target for new antibiotics. The this compound structure is particularly interesting in this context. The benzimidazole core itself has been shown to target FtsZ. For example, certain trisubstituted benzimidazoles inhibit FtsZ polymerization and destabilize the FtsZ assembly by enhancing its GTPase activity. Concurrently, the cinnamyl portion is derived from cinnamaldehyde, a natural compound well-documented to inhibit FtsZ. Cinnamaldehyde perturbs the formation of the cytokinetic Z-ring, inhibits FtsZ's GTPase activity, and binds to a pocket near the C-terminal T7 loop of the protein. This dual evidence strongly suggests that a cinnamyl-benzimidazole hybrid could effectively target FtsZ.
Pyruvate Kinases and (p)ppGpp Synthetases/Hydrolases: While less extensively studied, other microbial enzymes have been implicated as potential targets for benzimidazole derivatives through computational studies. Molecular docking analyses of certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives suggested potential interactions with pyruvate kinases and (p)ppGpp synthetases/hydrolases. The alarmone (p)ppGpp (guanosine tetra- or penta-phosphate) is a key regulator of the bacterial stringent response to stress, and its inhibition is a promising strategy for developing new antimicrobials. Virtual screening has identified benzimidazoles as a chemotype that could potentially bind to the synthetase domain of RSH (RelA/SpoT Homolog) enzymes, which regulate (p)ppGpp levels.
Kinase Inhibition (e.g., ERK1/2)
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is linked to diseases like cancer, making them important drug targets. researchgate.net The benzimidazole framework is a common scaffold for kinase inhibitors, acting either as a hinge-binding motif or as a structural scaffold. researchgate.netnih.gov
While there is a lack of specific data on the inhibition of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) by this compound, some benzimidazole-containing drugs have shown activity in this pathway. For example, the anthelmintic drug mebendazole (B1676124) has been found to suppress the MEK/ERK signaling pathway and inhibit ERK2 activity in vitro. researchgate.net However, the development of specific ERK1/2 inhibitors has been challenging, with many compounds facing issues of efficacy and resistance in clinical trials. biomed-valley.com The potential for benzimidazole derivatives to act as single-target or multi-target kinase inhibitors remains an active area of research. nih.govnih.gov
Dihydroorotate Oxygenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, making it a critical target for anti-proliferative and anti-inflammatory drug design. While benzimidazole derivatives have been recognized for their wide range of pharmacological activities, including the inhibition of DHODH, specific studies detailing the DHODH inhibitory activity of this compound are not available in the current scientific literature. Research has, however, explored other substituted benzimidazole derivatives as potential inhibitors of this enzyme, indicating a promising avenue for future investigation into the therapeutic potential of this class of compounds.
Antioxidant Activity Evaluation
The antioxidant potential of benzimidazole derivatives has been a subject of considerable scientific inquiry. Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in the pathogenesis of numerous diseases. Therefore, the development of novel antioxidant agents is of significant interest. Various in vitro assays have been employed to determine the antioxidant capacity of benzimidazole compounds, including their ability to scavenge free radicals and inhibit lipid peroxidation.
Detailed research findings from studies on derivatives structurally related to this compound highlight the antioxidant potential of this chemical family. For instance, a study investigating newly synthesized benzimidazole derivatives evaluated their antioxidant activity through a series of complementary in-vitro tests: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, reducing power, β-carotene bleaching inhibition, and inhibition of lipid peroxidation via the Thiobarbituric Acid Reactive Substance (TBARS) assay. mdpi.com
One of the tested compounds, 2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole , which features a cinnamyl-like group, demonstrated notable antioxidant activity. The results, expressed as EC50 values (the concentration required to achieve 50% of the maximum effect), are summarized in the table below. mdpi.com
Table 1: Antioxidant Activity of 2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole
| Assay | EC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 19.8 ± 1.1 |
| Reducing Power | 31.2 ± 0.9 |
| β-Carotene Bleaching | 25.4 ± 1.3 |
| TBARS | 28.7 ± 1.5 |
These findings indicate that the presence of the phenylethenyl group at the 2-position of the benzimidazole core contributes to its ability to counteract oxidative processes. mdpi.com
Furthermore, the antioxidant activity of the core structure, 2-methyl-1H-benzimidazole , has also been assessed. In one study, this compound exhibited moderate antioxidant activity, with an IC50 value of 144.84 µg/mL in a DPPH scavenging assay. researchgate.net This suggests that the fundamental benzimidazole scaffold possesses inherent antioxidant properties that can be modulated by various substitutions.
Another approach to evaluating antioxidant potential involves assessing the inhibition of lipid peroxidation (LPO) in biological membranes. A study on a series of imines containing 1H-benzimidazoles investigated their ability to inhibit NADPH-dependent LPO in rat liver microsomes. The results showed that many of these derivatives possessed significant LPO inhibitory activity, with some compounds showing inhibition levels as high as 57%. nih.gov This highlights the role of the benzimidazole structure in protecting against oxidative damage to lipids. nih.gov
The collective evidence from these studies underscores the antioxidant potential of the benzimidazole scaffold and its derivatives. The structural features, such as the presence of a cinnamyl-like moiety or a simple methyl group, influence the degree of antioxidant activity. These in vitro and non-clinical findings provide a strong basis for further research into this compound as a potential antioxidant agent.
Structure Activity Relationship Sar Analysis and Mechanistic Elucidation of Biological Actions
Correlation of Structural Modifications within 1-cinnamyl-2-methyl-1H-benzo[d]imidazole Analogs with Biological Activity
Structure-activity relationship (SAR) studies on benzimidazole (B57391) derivatives consistently demonstrate that modifications at the N-1, C-2, and C-5/C-6 positions significantly influence their therapeutic potential, including anti-inflammatory and anticancer activities. nih.govnih.gov
For analogs of this compound, several structural aspects are key determinants of biological efficacy:
The N-1 Substituent: The cinnamyl group at the N-1 position provides a bulky, lipophilic moiety that can engage in hydrophobic and aromatic interactions within a target's binding pocket. Studies on related N-substituted benzimidazoles show that the nature of this group is crucial. For instance, replacing the N-1 benzyl (B1604629) group in some series with more hydrophilic moieties can lead to a loss of anti-inflammatory activity. nih.gov Conversely, N-substituted benzimidazole acrylonitriles have shown that groups like isobutyl at this position can confer potent and selective antiproliferative activity. nih.gov The presence of the phenyl ring and the alkene linker in the cinnamyl group offers specific spatial and electronic properties that can be fine-tuned.
The C-2 Substituent: The 2-methyl group is a small, hydrophobic substituent. In many benzimidazole series, this position is critical for activity. Replacing the methyl group with larger or more polar moieties can drastically alter the compound's interaction with its biological target. For example, in a series of bradykinin (B550075) B1 receptor antagonists, modifying a 2-substituted acetamide (B32628) moiety led to significant changes in potency. nih.gov The 2-methyl group likely serves to occupy a small hydrophobic pocket in the target protein, contributing to binding affinity.
Substitutions on the Benzene (B151609) Ring: Although the parent compound is unsubstituted on its benzo ring, modifications at the C-5 and C-6 positions of analogous benzimidazoles are known to heavily impact activity. Electron-withdrawing groups or additional fused rings can modulate the electronic properties of the entire system and provide additional interaction points. nih.gov
Below is a table summarizing SAR findings from analogous N-1 and C-2 substituted benzimidazoles, demonstrating the impact of structural modifications on anticancer activity.
Table 1: SAR of N-1 and C-2 Substituted Benzimidazole Analogs Against Cancer Cell Lines
| Analog Class | Modification | Observed Impact on Anticancer Activity | Reference |
|---|---|---|---|
| N-substituted benzimidazole acrylonitriles | N-isobutyl substitution | Showed strong and selective antiproliferative activity (IC50 0.2-0.6 μM) | nih.gov |
| N-substituted benzimidazole acrylonitriles | Cyano substitution on the benzimidazole ring (C-5/C-6) | Enhanced antiproliferative activity in combination with N-isobutyl group | nih.gov |
| 1,2-disubstituted benzimidazoles | 3-chlorobenzyl group at N-1 and methyl at C-2 | Demonstrated significant cytotoxicity against lung cancer cells (A549) | nih.gov |
| 2-substituted benzimidazoles | Substitution with a methanone (B1245722) group and an N-benzylidene moiety with a vinyl linker | Improved anticancer activity against MCF-7 breast cancer cells | researcher.life |
Identification of Essential Pharmacophoric Features for Enhanced Activity
The benzimidazole scaffold itself constitutes the primary pharmacophore, offering several key interaction features:
Aromatic System: The fused bicyclic ring system provides a large, flat hydrophobic surface capable of engaging in π-π stacking and hydrophobic interactions with aromatic amino acid residues in a binding pocket.
Hydrogen Bonding: The imidazole (B134444) portion of the nucleus contains both a hydrogen bond donor (the N-H group, if unsubstituted) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). In N-1 substituted analogs like this compound, the N-3 nitrogen remains a key hydrogen bond acceptor.
Dipole Moment: The arrangement of nitrogen atoms creates a dipole moment that can be crucial for orientation and interaction within the electrostatic environment of a protein's active site.
For the 1-cinnamyl-2-methyl subclass, the essential pharmacophoric features for enhanced activity can be defined as:
A Hydrogen Bond Acceptor: The N-3 atom of the imidazole ring.
A Hydrophobic Aromatic Core: The benzimidazole ring system.
A Hydrophobic/Aromatic N-1 Moiety: The cinnamyl group, which provides an additional region for hydrophobic and π-stacking interactions, with a specific spatial orientation defined by the propenyl linker.
A Small Hydrophobic C-2 Group: The 2-methyl group, likely to fit into a small, well-defined pocket.
These features collectively allow the molecule to bind to target proteins with high affinity and specificity.
Mechanistic Basis of Molecular Interactions with Biological Targets
While specific molecular docking studies for this compound are not widely published, extensive research on analogous compounds provides a clear picture of potential binding modes. Benzimidazole derivatives are known to target a range of proteins implicated in cancer, including kinases (e.g., EGFR, VEGFR-2) and structural proteins like tubulin. nih.govtandfonline.comnih.govresearchgate.net
Docking simulations of various benzimidazole analogs reveal common interaction patterns:
Hydrogen Bonding: The N-3 atom of the benzimidazole ring frequently forms a critical hydrogen bond with hinge region residues in kinases or with polar residues in other enzymes. For example, docking into Cyclin-Dependent Kinase 8 (CDK-8) showed interactions with key amino acids in the binding pocket. nih.gov
Hydrophobic and Aromatic Interactions: The fused benzene ring and the substituent at the N-1 position (the cinnamyl group in this case) typically occupy hydrophobic pockets. The phenyl ring of the cinnamyl group can form π-π stacking interactions with residues like Phenylalanine (Phe) or Tyrosine (Tyr).
The table below summarizes key interactions observed in docking studies of various benzimidazole analogs with validated anticancer targets.
Table 2: Predicted Interactions of Benzimidazole Analogs with Anticancer Targets from Molecular Docking Studies
| Target Protein | Benzimidazole Analog Class | Key Interacting Residues | Types of Interaction | Reference |
|---|---|---|---|---|
| EGFR Kinase | Benzimidazole-triazole hybrids | Met793, Leu718, Asp855 | Hydrogen bond, Hydrophobic | tandfonline.comnih.gov |
| VEGFR-2 Kinase | Benzimidazole-triazole hybrids | Cys919, Asp1046, Glu885 | Hydrogen bond, Hydrophobic | nih.gov |
| Tubulin (Colchicine site) | N-substituted benzimidazole acrylonitriles | Cys241, Leu248, Ala316 | Hydrogen bond, Hydrophobic | nih.gov |
| CDK-8 | Substituted benzimidazoles | Asp173, Val104, Leu159 | Hydrogen bond, Hydrophobic | nih.gov |
The biological activity of anticancer agents is realized through the modulation of critical downstream cellular pathways. Benzimidazole derivatives have been shown to interfere with several signaling cascades essential for tumor growth and survival. rsc.org
Cell Cycle Arrest: Many benzimidazole-based anticancer agents induce cell cycle arrest, often at the G2/M phase. rsc.org This effect is frequently linked to the inhibition of proteins crucial for mitotic progression, such as tubulin or certain kinases. For instance, Nazartinib, a benzimidazole derivative, inhibits EGFR signaling and the downstream MAPK pathway, leading to cell cycle arrest. mdpi.com
Induction of Apoptosis: By inhibiting key survival proteins or activating pro-apoptotic factors, benzimidazole compounds can trigger programmed cell death (apoptosis). This is a desired mechanism for anticancer drugs, as it leads to the elimination of malignant cells. Studies have shown that some analogs can induce apoptosis by affecting the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell survival. nih.gov
Inhibition of Angiogenesis: Several benzimidazole derivatives, such as Dovitinib, are potent inhibitors of kinases like VEGFR-2, which are essential for angiogenesis (the formation of new blood vessels that supply tumors). nih.gov By blocking this pathway, these compounds can starve tumors of necessary nutrients and oxygen.
The therapeutic potential of a compound is critically dependent on the validation of its biological target. For the benzimidazole class, many of the putative targets are well-validated in non-clinical cancer models. researchgate.net
Kinase Targets (EGFR, VEGFR-2): These receptor tyrosine kinases are frequently overexpressed or mutated in various cancers, and their role as drivers of tumorigenesis is firmly established. Target validation has been achieved through genetic studies (e.g., using knockout mice or RNA interference) that show a reliance of tumor cells on these pathways. Furthermore, numerous approved drugs targeting these kinases have confirmed their clinical relevance. tandfonline.comnih.gov
Structural Proteins (Tubulin): Tubulin is the target of the widely successful taxane (B156437) and vinca (B1221190) alkaloid classes of chemotherapy. Its role in forming the mitotic spindle makes it an essential protein for cell division. The validation of tubulin as an anticancer target is supported by decades of preclinical and clinical data showing that disrupting microtubule dynamics leads to mitotic arrest and cancer cell death. nih.gov
DNA-Associated Enzymes (Topoisomerases): Topoisomerases are essential for resolving DNA topological problems during replication and transcription. Their inhibition leads to DNA damage and cell death, making them validated targets for cancer therapy, as exemplified by drugs like Doxorubicin. tandfonline.comnih.gov
Therefore, if this compound or its analogs demonstrate potent inhibition of one of these validated targets in biochemical or cellular assays, it provides a strong rationale for their anticancer effects observed in non-clinical models.
Future Research Trajectories and Broader Academic Implications
Development of Advanced Synthetic Strategies for Complex 1-cinnamyl-2-methyl-1H-benzo[d]imidazole Analogs
The future synthesis of analogs of this compound will likely move beyond traditional condensation reactions to embrace more sophisticated and efficient methodologies. researchgate.net The goal is to generate a diverse library of complex derivatives, allowing for comprehensive structure-activity relationship (SAR) studies. Advanced strategies such as catalytic cyclization and coupling reactions offer precise control over molecular architecture. researchgate.net Furthermore, the adoption of green chemistry principles, including microwave-assisted and ultrasound-promoted reactions, can lead to more environmentally friendly and economical synthetic pathways. researchgate.net
Future synthetic efforts could focus on several key areas:
Modification of the Cinnamyl Group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the cinnamyl moiety to modulate electronic properties.
Alterations to the Benzimidazole (B57391) Core: Substituting the benzene (B151609) portion of the benzimidazole ring to influence solubility, lipophilicity, and receptor-binding interactions.
Elaboration of the 2-Methyl Group: Replacing the methyl group with longer alkyl chains, cyclic structures, or other functional groups to probe steric and electronic requirements for biological activity.
These advanced synthetic approaches will be crucial for creating novel analogs with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles.
| Synthetic Strategy | Potential Application for Analog Synthesis | Key Advantages |
| Catalytic Cyclization | One-pot synthesis of diverse benzimidazole cores from various precursors. researchgate.net | High efficiency, atom economy, potential for greener processes. benthamdirect.com |
| Microwave-Assisted Synthesis | Rapid synthesis of a library of analogs by accelerating reaction times. rsc.org | Reduced reaction times, improved yields, cleaner reactions. |
| Palladium-Catalyzed Coupling | Functionalization of the benzimidazole core and cinnamyl group with diverse substituents. researchgate.net | High versatility in forming C-C and C-N bonds. |
| Multi-Component Reactions | Convergent synthesis of complex analogs from simple starting materials in a single step. | High efficiency, operational simplicity, generation of molecular diversity. |
Application of Artificial Intelligence and Machine Learning in the Rational Design of Benzimidazole Derivatives
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid and cost-effective design of new molecules. nih.govnih.gov These computational tools can be powerfully applied to the rational design of derivatives based on the this compound scaffold. By analyzing large datasets of existing benzimidazole compounds and their biological activities, ML models can identify key structural features required for a desired effect. frontiersin.org
Future research can leverage AI and ML in several ways:
Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel, unsynthesized analogs. biomedres.us This allows researchers to prioritize the synthesis of the most promising candidates.
Virtual Screening: Using ML-based algorithms to screen vast virtual libraries of compounds to identify those that are likely to bind to a specific biological target. nih.gov
De Novo Design: Employing generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to design entirely new benzimidazole derivatives with optimized properties, such as high potency and low predicted toxicity. biomedres.us
Toxicity Prediction: Utilizing deep learning models to predict potential adverse effects and toxicity profiles of new analogs early in the design phase, reducing late-stage failures. nih.govbiomedres.us
Exploration of Novel Biological Targets and Pathways beyond Current Findings
While benzimidazoles are known to interact with a range of biological targets, the specific interactions of this compound are not fully mapped. ijsrst.com Future research should aim to explore novel biological targets and pathways to uncover new therapeutic opportunities. The structural versatility of the benzimidazole nucleus allows it to interact with various enzymes and receptors. researchgate.net
Promising areas for investigation include:
Kinase Inhibition: Many benzimidazole derivatives have been identified as potent inhibitors of various kinases, which play a crucial role in cell signaling and are often dysregulated in cancer. researchgate.net Screening this compound against a panel of kinases could reveal potential applications in oncology.
Epigenetic Modulation: Certain benzimidazoles can inhibit epigenetic targets like histone deacetylases (HDACs) and bromodomains (e.g., p300), which are involved in gene regulation and are promising targets for cancer therapy. rsc.orgnih.gov Investigating the effect of this compound on such targets could open new avenues in cancer research.
Enzyme Inhibition: Benzimidazoles have shown inhibitory activity against enzymes like urease and sphingosine (B13886) kinase 1 (SphK1), which are implicated in bacterial infections and cancer progression, respectively. researchgate.netnih.gov
Receptor Modulation: The scaffold has been found to interact with receptors such as the GABA-A receptor, suggesting potential applications in neurological disorders. nih.gov
A systematic screening approach against a diverse array of biological targets will be essential to fully understand the polypharmacology of this compound and its derivatives.
| Potential Biological Target Class | Examples | Therapeutic Relevance |
| Kinases | Sphingosine kinase 1 (SphK1) researchgate.net | Cancer, Inflammatory Diseases |
| Epigenetic Targets | Histone deacetylases (HDACs), p300 Bromodomain rsc.orgnih.gov | Cancer, Neurodegenerative Disorders |
| Other Enzymes | Urease, Acetylcholinesterase nih.govresearchgate.net | Bacterial Infections, Alzheimer's Disease |
| Receptors | GABA-A Receptor nih.gov | Anxiety, Epilepsy, Neurological Disorders |
Potential Non-Medicinal Applications (e.g., in Materials Science, Catalysis, Corrosion Inhibition)
The unique chemical structure of benzimidazole derivatives makes them suitable for a range of non-medicinal applications. nih.gov The this compound compound, with its electron-rich heterocyclic system and conjugated cinnamyl group, is a prime candidate for exploration in materials science and industrial applications.
One of the most promising areas is corrosion inhibition . nih.gov Benzimidazole derivatives are highly effective at protecting metals, such as steel and copper, from corrosion in acidic environments. nih.govresearchgate.netrsc.org The mechanism involves the adsorption of the molecule onto the metal surface, forming a protective film. nih.govrsc.org The nitrogen atoms in the imidazole (B134444) ring and the π-electrons from the aromatic system facilitate this adsorption. nih.gov The extended π-system of the cinnamyl group in this compound could potentially enhance these protective properties.
Other potential non-medicinal applications for future investigation include:
Materials Science: Use as building blocks for organic light-emitting diodes (OLEDs), nonlinear optical materials, or pigments, owing to their aromatic and heterocyclic structure. nih.gov
Catalysis: Serving as ligands for metal catalysts in various organic reactions.
Agrochemicals: Exploration as potential herbicides or fungicides, a known application area for some benzimidazole compounds. nih.govresearchgate.net
| Application Area | Proposed Role of this compound | Underlying Chemical Properties |
| Corrosion Inhibition | Forms a protective film on metal surfaces. nih.govresearchgate.net | Presence of heteroatoms (N) and π-electrons for adsorption. nih.gov |
| Materials Science | Component in organic electronic materials or pigments. nih.gov | Conjugated π-system, stable aromatic structure. |
| Catalysis | Ligand to coordinate with metal centers. | Electron-donating nitrogen atoms. |
Investigation of Synergistic Effects in Combination with Other Agents (in vitro, non-clinical)
In a therapeutic context, the efficacy of a compound can often be enhanced when used in combination with other agents. Future non-clinical, in vitro studies should investigate the potential synergistic effects of this compound with established drugs. This approach can lead to combination therapies that are more effective than single-agent treatments, potentially allowing for lower concentrations and reduced side effects.
A key strategy in modern drug development is the creation of hybrid molecules that combine two different pharmacophores to achieve a synergistic effect. mdpi.com For example, benzimidazole-chalcone hybrids have been synthesized to develop potent anticancer agents. nih.gov Similarly, combining the benzimidazole scaffold with other heterocyclic moieties like thiophene (B33073) has led to enhanced activity. mdpi.com
Future in vitro research could explore:
Combination with Anticancer Drugs: If the compound shows antiproliferative activity, it could be tested alongside standard chemotherapeutic agents against various cancer cell lines to identify synergistic interactions. nih.gov
Combination with Antimicrobial Agents: Given the known antimicrobial properties of many benzimidazoles, this compound could be evaluated in combination with existing antibiotics or antifungals to see if it can overcome resistance mechanisms or enhance efficacy. nih.govcumhuriyet.edu.tr
These studies are a critical preclinical step to identify promising combination strategies that could eventually translate into more effective therapeutic regimens.
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data in benzimidazole bioactivity studies?
- Nonlinear regression (GraphPad Prism) fits IC₅₀/EC₅₀ values using four-parameter logistic models. Bootstrap resampling (n=1000) calculates 95% confidence intervals. For high-throughput screening, machine learning (random forest/SVM) identifies structural descriptors (e.g., LogP, topological polar surface area) linked to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
